![molecular formula C38H56B2N2O4 B13150018 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)
5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole is a complex organic compound that features a unique structure with two boronate ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole typically involves the following steps:
Formation of the Indolo[3,2-b]indole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the indolo[3,2-b]indole core.
Introduction of Hexyl Groups: The hexyl groups are introduced via alkylation reactions, often using hexyl halides in the presence of a base.
Boronate Ester Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The boronate ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is studied for its potential in creating advanced materials with unique electronic properties.
Chemical Synthesis: The boronate ester groups make it a valuable intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets and pathways, depending on its application. For example, in organic electronics, it can facilitate charge transport and improve the efficiency of electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 3,7-双(4,4,5,5-四甲基-1,3,2-二氧硼杂环戊烷-2-基)二苯并[B,D]噻吩 5,5-二氧化物
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness
What sets 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole apart from similar compounds is its unique indolo[3,2-b]indole core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high-performance organic semiconductors.
Propriétés
Formule moléculaire |
C38H56B2N2O4 |
|---|---|
Poids moléculaire |
626.5 g/mol |
Nom IUPAC |
5,10-dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole |
InChI |
InChI=1S/C38H56B2N2O4/c1-11-13-15-17-23-41-31-25-27(39-43-35(3,4)36(5,6)44-39)19-21-29(31)34-33(41)30-22-20-28(40-45-37(7,8)38(9,10)46-40)26-32(30)42(34)24-18-16-14-12-2/h19-22,25-26H,11-18,23-24H2,1-10H3 |
Clé InChI |
HILVCZXJLCWGAU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCCCC)C5=C(N4CCCCCC)C=C(C=C5)B6OC(C(O6)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)

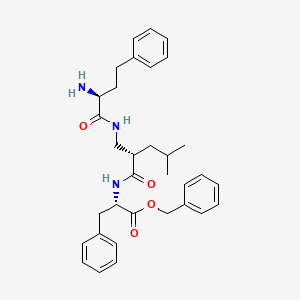

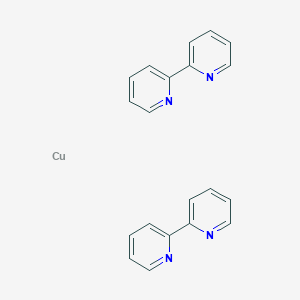
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
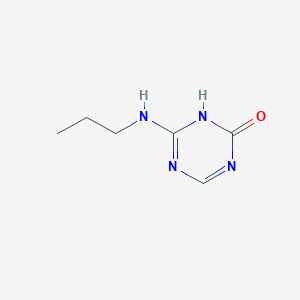

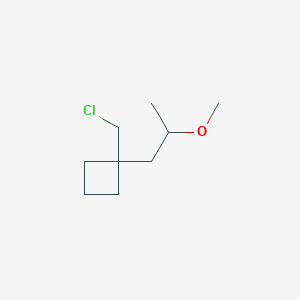
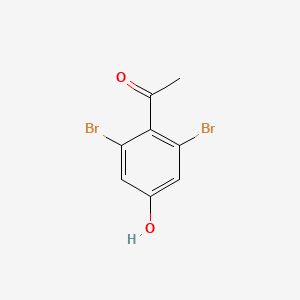
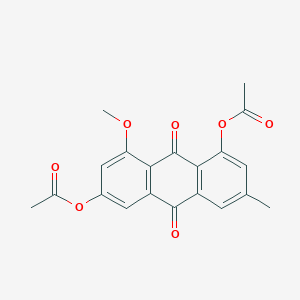
![5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13150004.png)

